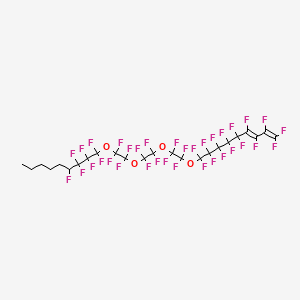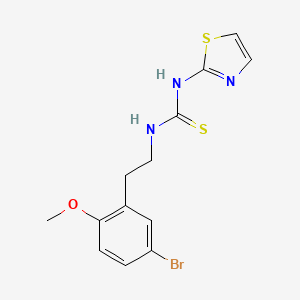
Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N'-2-thiazolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- is a complex organic compound with a unique structure that combines a thiourea moiety with a brominated methoxyphenyl group and a thiazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenyl ethylamine to introduce the bromine atom. This is followed by the reaction with thiourea and a thiazole derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- has several scientific research applications:
Biology: The compound’s unique structure makes it valuable for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, while the brominated methoxyphenyl group and thiazolyl group can interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea, N-(5-bromo-2-methoxyphenyl)-: Similar structure but lacks the thiazolyl group.
Thiourea, N-(2-thiazolyl)-: Similar structure but lacks the brominated methoxyphenyl group.
N-(5-bromo-2-methoxyphenyl)thiourea: Similar structure but lacks the ethyl linkage.
Uniqueness
Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the brominated methoxyphenyl group and the thiazolyl group allows for diverse interactions and applications that are not possible with simpler thiourea derivatives.
Propiedades
Número CAS |
149486-41-9 |
|---|---|
Fórmula molecular |
C13H14BrN3OS2 |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
1-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C13H14BrN3OS2/c1-18-11-3-2-10(14)8-9(11)4-5-15-12(19)17-13-16-6-7-20-13/h2-3,6-8H,4-5H2,1H3,(H2,15,16,17,19) |
Clave InChI |
DCXXRUXBIXIQKD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)CCNC(=S)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


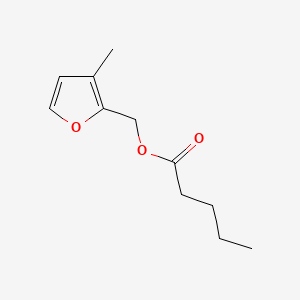

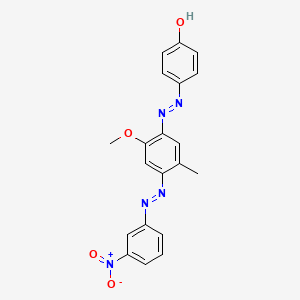


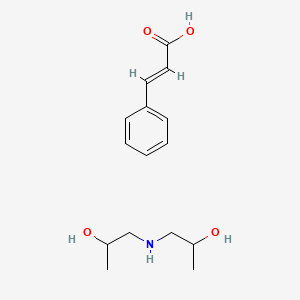
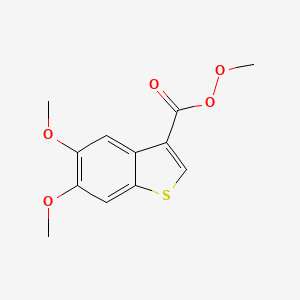
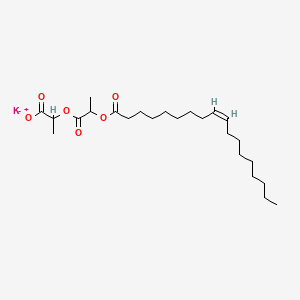
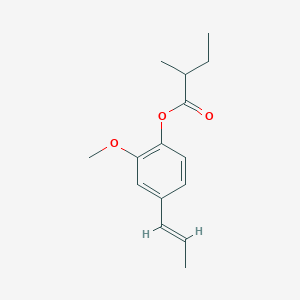
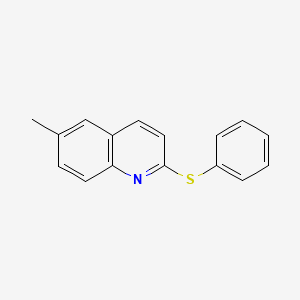
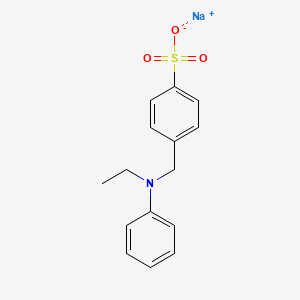

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
